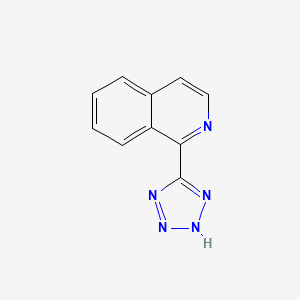

1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline

Vue d'ensemble

Description

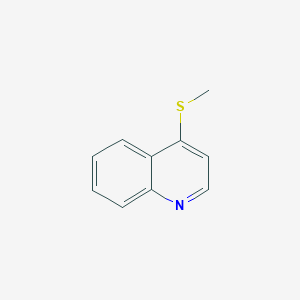

1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and tetrazole. Isoquinoline is a bicyclic aromatic compound, while tetrazole is a five-membered ring containing four nitrogen atoms. The fusion of these two moieties results in a compound with unique chemical and biological properties, making it of significant interest in various fields of research.

Mécanisme D'action

Mode of Action

Tetrazole compounds are known to interact with biological targets through various mechanisms, such as binding to active sites or allosteric sites of enzymes or proteins .

Biochemical Pathways

Given the compound’s structure, it may potentially interact with pathways involving nitrogen-rich compounds

Pharmacokinetics

Tetrazole compounds are generally known for their good bioavailability and membrane permeability . These properties suggest that 1-(1H-1,2,3,4-Tetrazol-5-yl)isoquinoline could potentially be well-absorbed and distributed in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets. For instance, tetrazole compounds are known for their thermal stability , suggesting that this compound may also exhibit good stability under various environmental conditions.

Analyse Biochimique

Biochemical Properties

1-(1H-1,2,3,4-Tetrazol-5-yl)isoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in the compound is known for its electron-donating and electron-withdrawing properties, which facilitate receptor-ligand interactions . This compound can act as a nonclassical bioisostere of carboxylic acids, allowing it to participate in biochemical pathways where it mimics the behavior of carboxylic acids . Additionally, this compound has been shown to interact with enzymes involved in metabolic processes, potentially influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors and enzymes, this compound can modulate signaling cascades that regulate cell growth, differentiation, and apoptosis . Furthermore, its impact on gene expression can lead to alterations in the production of proteins essential for cellular functions, thereby affecting overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . For instance, the tetrazole ring’s ability to stabilize electrostatic interactions enhances its binding affinity to target proteins . This binding can result in changes in enzyme activity, either promoting or inhibiting biochemical reactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its effects on cells. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cellular functions, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating immune responses . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular functions and potential organ damage . Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biochemical activities. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in various cellular compartments. The tetrazole ring’s lipophilicity enhances its ability to penetrate cell membranes, facilitating its distribution within cells . Additionally, binding to specific proteins can influence the compound’s transport to target sites, affecting its overall biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the modulation of specific biochemical pathways. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

The synthesis of 1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline derivatives with sodium azide and triethyl orthoformate under acidic conditions. This reaction typically proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring .

Another approach involves the use of multicomponent reactions (MCRs), such as the Ugi-azide reaction. In this method, isoquinoline derivatives, isocyanides, and azides are combined in a one-pot reaction to yield the desired product . This method is advantageous due to its simplicity, efficiency, and the ability to generate complex structures in a single step.

Analyse Des Réactions Chimiques

1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically result in the formation of isoquinoline N-oxides.

Reduction: Reduction of the tetrazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Applications De Recherche Scientifique

1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as a bioisostere, a molecule that mimics the biological properties of another molecule.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.

Comparaison Avec Des Composés Similaires

1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline can be compared to other tetrazole-containing compounds, such as:

1-(1H-tetrazol-5-yl)benzene: Similar to this compound, this compound contains a tetrazole ring fused to a benzene ring. the presence of the isoquinoline moiety in this compound provides additional aromaticity and potential for biological activity.

5-(1H-tetrazol-5-yl)pyridine: This compound features a tetrazole ring fused to a pyridine ring.

Propriétés

IUPAC Name |

1-(2H-tetrazol-5-yl)isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c1-2-4-8-7(3-1)5-6-11-9(8)10-12-14-15-13-10/h1-6H,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPRORJCFJCESW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312595 | |

| Record name | SBB019252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59175-48-3 | |

| Record name | NSC259164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SBB019252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B6597932.png)

![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)

![2-[1-(carboxymethyl)cycloheptyl]acetic acid](/img/structure/B6597959.png)